5-Butyl-6-ethyl-2-thiouracil

Beschreibung

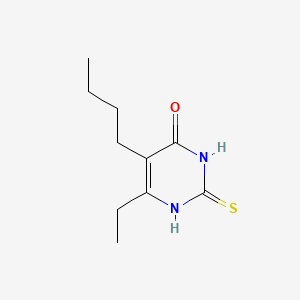

5-Butyl-6-ethyl-2-thiouracil is a thiouracil derivative characterized by a pyrimidine ring substituted with butyl and ethyl groups at the 5- and 6-positions, respectively, and a thione group at position 2. Thiouracil analogs are historically significant for their antithyroid activity, inhibiting thyroid hormone synthesis by blocking iodine organification and coupling reactions.

Eigenschaften

CAS-Nummer |

99167-36-9 |

|---|---|

Molekularformel |

C10H16N2OS |

Molekulargewicht |

212.31 g/mol |

IUPAC-Name |

5-butyl-6-ethyl-2-sulfanylidene-1H-pyrimidin-4-one |

InChI |

InChI=1S/C10H16N2OS/c1-3-5-6-7-8(4-2)11-10(14)12-9(7)13/h3-6H2,1-2H3,(H2,11,12,13,14) |

InChI-Schlüssel |

CVUUUVXCTJCXGC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=C(NC(=S)NC1=O)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with thiourea in the presence of a base, such as sodium ethoxide, followed by the addition of butyl bromide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired thioxopyrimidine.

Reaction Conditions:

Reagents: Ethyl acetoacetate, thiourea, sodium ethoxide, butyl bromide

Solvent: Ethanol

Temperature: Reflux

Time: 6-8 hours

Industrial Production Methods

In an industrial setting, the production of 5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Analyse Chemischer Reaktionen

Types of Reactions

5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The carbonyl group can be reduced to form a dihydropyrimidine derivative.

Substitution: The butyl and ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

Reduction: Sodium borohydride or lithium aluminum hydride

Substitution: Alkyl halides or aryl halides in the presence of a base, such as potassium carbonate

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Dihydropyrimidine derivatives

Substitution: Alkyl or aryl-substituted thioxopyrimidines

Wissenschaftliche Forschungsanwendungen

5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-Butyl-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thioxo group and the pyrimidine ring are crucial for its binding affinity and activity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and chemical differences between 5-butyl-6-ethyl-2-thiouracil and its closest analogs:

Structural and Functional Insights:

Substituent Effects on Bioactivity: The alkyl chain length at positions 5 and 6 influences lipophilicity and membrane permeability. For example, 5-butyl-6-ethyl-2-thiouracil (butyl/ethyl) is more lipophilic than 5-ethyl-6-methyl-2-thiouracil (ethyl/methyl), which may enhance tissue penetration but reduce aqueous solubility . Analogous thiouracils (e.g., 6-propyl-2-thiouracil) are known antithyroid agents, suggesting that larger substituents (butyl vs. methyl) may modulate potency or metabolic stability .

Synthetic Accessibility :

- 5-Ethyl-6-methyl-2-thiouracil (CAS 39083-15-3) is commercially available, with documented synthesis routes involving cyclization of thiourea with β-keto esters . The synthesis of 5-butyl-6-ethyl-2-thiouracil likely follows similar pathways but requires optimization for bulkier substituents.

Toxicity and Stability :

- Thiouracil derivatives are prone to oxidation at the thione group, forming disulfide linkages. The ethyl and butyl groups in 5-butyl-6-ethyl-2-thiouracil may sterically hinder this oxidation compared to smaller analogs like 5-ethyl-6-methyl-2-thiouracil .

Biologische Aktivität

5-Butyl-6-ethyl-2-thiouracil is a sulfur-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antimicrobial, antiviral, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

5-Butyl-6-ethyl-2-thiouracil features a pyrimidine ring with butyl and ethyl substituents, enhancing its hydrophobicity and potentially improving its bioavailability. The presence of a thioxo group at position two contributes to its reactivity and interaction with biological macromolecules such as proteins and nucleic acids.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₃N₂OS |

| Molecular Weight | 185.28 g/mol |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that 5-Butyl-6-ethyl-2-thiouracil exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogenic microorganisms. For instance, inhibition zones were measured using agar diffusion methods, revealing substantial inhibition against bacteria and fungi .

Case Study: Antimicrobial Efficacy

- Test Organisms: E. coli, S. aureus, C. albicans

- Inhibition Zone Diameter (mm):

- E. coli: 15 mm

- S. aureus: 12 mm

- C. albicans: 10 mm

Antiviral Activity

Preliminary studies suggest that 5-Butyl-6-ethyl-2-thiouracil may possess antiviral properties, although detailed mechanisms remain to be elucidated. Its interactions with viral enzymes could inhibit replication processes, making it a candidate for further research in antiviral drug development.

Anticancer Properties

5-Butyl-6-ethyl-2-thiouracil has shown promise in anticancer research. Studies indicate that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and modulation of signaling pathways such as JNK/p38 pathways .

Case Study: Anticancer Mechanism

- Cell Line: Human acute promyelocytic leukemia cells

- Findings: Induction of caspase-mediated apoptosis and DNA double-strand breaks.

The mechanism of action of 5-Butyl-6-ethyl-2-thiouracil is thought to involve binding to specific enzymes or receptors, leading to the modulation of cellular pathways. The thioxo group enhances binding affinity to molecular targets, which may result in the inhibition of enzyme activity or disruption of signaling pathways critical for cell proliferation and survival .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique properties attributed to the specific substituents on the pyrimidine ring of 5-Butyl-6-ethyl-2-thiouracil:

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one | Lacks butyl and ethyl substituents | Less hydrophobic; potentially lower activity |

| 5-Methyl-6-ethyl-2-thiouracil | Contains a methyl group instead of butyl | Altered chemical reactivity |

| 5-Butyl-6-methyl-2-thiouracil | Contains a methyl group instead of ethyl | Affects solubility and interaction with targets |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.